molecular formula C11H22N2O3 B13538658 (1-Boc-2-methyl-2-piperazinyl)methanol

(1-Boc-2-methyl-2-piperazinyl)methanol

Cat. No.: B13538658
M. Wt: 230.30 g/mol
InChI Key: LNUIASNXGGTVLG-UHFFFAOYSA-N
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Description

(1-Boc-2-methyl-2-piperazinyl)methanol is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Boc-2-methyl-2-piperazinyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Boc-2-methyl-2-piperazinyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-5-12-7-11(13,4)8-14/h12,14H,5-8H2,1-4H3

InChI Key

LNUIASNXGGTVLG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

Foundational & Exploratory

2,2-Disubstituted Piperazine Intermediates: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Disubstituted Advantage

In the landscape of privileged scaffolds, the piperazine ring is ubiquitous, ranking as the third most common nitrogen heterocycle in FDA-approved drugs.[1] However, the vast majority of these utilize N-substitution or simple C-substitution. The 2,2-disubstituted piperazine (gem-disubstituted) represents a high-value, underutilized structural motif.

For drug development professionals, this specific substitution pattern offers three critical advantages over the unsubstituted parent:

  • Metabolic Stability: Substitution at the C2 position blocks oxidative metabolism (e.g., P450-mediated

    
    -hydroxylation), a common clearance pathway for cyclic amines.
    
  • Conformational Locking: The gem-disubstitution introduces a Thorpe-Ingold effect, biasing the ring conformation and potentially reducing the entropic penalty of binding to a target protein.

  • Vector Control: It allows precise placement of vectors in 3D space, distinct from the planar vectors of aromatic rings.

This guide details the synthesis of these intermediates, moving beyond basic literature to provide robust, scalable protocols and troubleshooting strategies for the challenging quaternary center formation.

Strategic Retrosynthesis

The formation of the 2,2-disubstituted core is sterically demanding. Standard alkylation of a pre-formed piperazine ring at C2 is rarely successful due to the difficulty of generating a localized anion at that position without ring opening or side reactions.

Therefore, de novo ring construction is the superior strategy.

Retrosynthesis Target 2,2-Disubstituted Piperazine (Target Core) DKP 3,3-Disubstituted-2,5-Piperazinedione (Diketopiperazine Route) DKP->Target Global Reduction (LAH or BH3) SnAP SnAP/SLAP Reagents + Ketones (Radical Cyclization Route) SnAP->Target Photocatalysis or Cu(II) Diamine 1,2-Diamine + 1,2-Dielectrophile (Direct Cyclization) Diamine->Target SN2 Cyclization AminoAcid Unnatural Amino Acids (e.g., Aib, alpha-methyl amino acids) AminoAcid->DKP Peptide Coupling Ketone Ketones (Modular R1/R2 input) Ketone->SnAP Imine Condensation

Figure 1: Retrosynthetic analysis of 2,2-disubstituted piperazines highlighting the three primary disconnection strategies.

Primary Protocol: Reduction of 3,3-Disubstituted-2,5-Piperazinediones

This is the most robust method for generating multi-gram quantities of 2,2-disubstituted piperazines. It relies on the availability of


-disubstituted amino acids (e.g., 2-aminoisobutyric acid for dimethyl substitution) or the alkylation of glycine equivalents.
Mechanism & Rationale

The pathway involves the condensation of two amino acids (one being the disubstituted component) to form a diketopiperazine (DKP). This DKP is a stable intermediate that can be purified by crystallization, avoiding chromatography. The final step is the global reduction of the two amide carbonyls to methylenes.

Detailed Protocol: Synthesis of 2,2-Dimethylpiperazine

Step 1: DKP Formation (3,3-Dimethyl-2,5-piperazinedione)

  • Reagents:

    
    -Boc-2-aminoisobutyric acid (Aib-OH), Glycine methyl ester HCl, EDC·HCl, HOBt, DIPEA, DCM, TFA.
    
  • Coupling: Dissolve

    
    -Boc-Aib-OH (1.0 equiv) and Gly-OMe·HCl (1.1 equiv) in DCM. Add DIPEA (3.0 equiv), HOBt (1.2 equiv), and EDC·HCl (1.2 equiv). Stir at RT for 16 h.
    
  • Deprotection/Cyclization: Wash organic layer (1N HCl, sat. NaHCO

    
    , brine), dry, and concentrate.[1] Redissolve the crude dipeptide in DCM/TFA (4:1). Stir 2 h. Concentrate to remove TFA.
    
  • Cyclization: Dissolve residue in MeOH. Add Et

    
    N until pH > 8. Reflux for 12–24 h. The DKP often precipitates upon cooling. Filter and wash with cold MeOH.
    
    • Checkpoint: 3,3-dimethyl-2,5-piperazinedione is typically a white solid, high melting point.

Step 2: Global Reduction Warning: This step releases hydrogen gas and requires strictly anhydrous conditions.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N

    
    .
    
  • Reagents: Lithium Aluminum Hydride (LAH) pellets (4.0 equiv), dry THF.

  • Procedure:

    • Suspend LAH in dry THF (0.5 M relative to DKP) at 0 °C.

    • Add the solid DKP portion-wise (or as a slurry in THF) carefully to control H

      
       evolution.
      
    • Critical Step: The 2,2-disubstituted DKP is sterically hindered. Warm to room temperature, then reflux for 24–48 hours. Monitoring by TLC is difficult; use GC-MS or NMR aliquots.

  • Workup (Fieser Method):

    • Cool to 0 °C. Dilute with diethyl ether.

    • Carefully add:

      
       mL H
      
      
      
      O, then
      
      
      mL 15% NaOH, then
      
      
      mL H
      
      
      O (where
      
      
      = grams of LAH used).
    • Stir vigorously until a white granular precipitate forms.

    • Filter through Celite. Rinse cake with ether.

  • Purification: The filtrate contains the free base. Dry over Na

    
    SO
    
    
    
    and concentrate.
    • Note: 2,2-disubstituted piperazines are often volatile or hygroscopic. Conversion to the dihydrochloride salt (HCl in dioxane/ether) is recommended for storage.

DKP_Reduction Start N-Boc-Aib-OH + Gly-OMe Coupling Peptide Coupling (EDC/HOBt) Start->Coupling Intermed Linear Dipeptide Coupling->Intermed Cyclization Deprotection & Cyclization (TFA; then Et3N/MeOH) Intermed->Cyclization DKP 3,3-Dimethyl-DKP (Solid Intermediate) Cyclization->DKP Reduction Global Reduction (LAH, Reflux 48h) DKP->Reduction Product 2,2-Dimethylpiperazine Reduction->Product

Figure 2: Workflow for the synthesis of 2,2-dimethylpiperazine via the DKP route.

Modern Alternative: SnAP/SLAP Reagents

For researchers requiring complex 2,2-disubstitution patterns (e.g., spirocycles or distinct R1/R2 groups), the SnAP (Stannyl Amine Protocol) and SLAP (Silicon Amine Protocol) reagents developed by the Bode group offer a modular solution.

Methodology

This method utilizes a radical cross-coupling between an amino-stannane (or silane) reagent and a ketone .

  • Imine Formation: Condensation of the SnAP reagent with a ketone (R

    
    -C(O)-R
    
    
    
    ) yields a ketimine.
  • Radical Cyclization: Treatment with a copper catalyst (or photocatalyst for SLAP) generates an

    
    -amino radical which cyclizes onto the imine.[2]
    

Advantages:

  • Allows access to 2,2-disubstituted piperazines from simple ketones.

  • Tolerates heteroaromatic ketones which are difficult to incorporate via the DKP route.

  • Reference: Org. Lett.2016 , 18, 2098–2101 (Photocatalytic synthesis from ketones).[2][3]

Troubleshooting & Optimization

ChallengeRoot CauseMitigation Strategy
Incomplete Reduction Steric hindrance at C3 of the DKP prevents hydride attack.Switch from BH

to LAH (more aggressive). Increase reflux time to 48h. Ensure THF is strictly anhydrous to prevent reagent quenching.
Racemization Use of strong bases during DKP formation (if chiral).Use mild bases (DIPEA) for coupling. Avoid NaH. If using chiral amino acids, check ee% by chiral HPLC after DKP formation.
Product Volatility Low molecular weight of free base.Do not rotovap to dryness under high vacuum if the free base is expected to be volatile (e.g., 2,2-dimethyl). Isolate as HCl or Boc-protected derivative immediately.
Poor Solubility DKP intermediates are often insoluble in organic solvents.Perform the reduction on a suspension (slurry). The DKP will dissolve as it reacts.

References

  • Privileged Scaffolds in Drug Discovery

    • Welsch, M. E.; Snyder, S. A.; Stockwell, B. R. "Privileged Scaffolds for Library Design and Drug Discovery." Curr.[4] Opin. Chem. Biol.2010 , 14, 347–361. Link

  • SnAP Reagents (Ketone Scope)

    • Hsieh, S.-Y.; Bode, J. W.[2][3] "Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones." Org.[3][4][5] Lett.2016 , 18, 2098–2101.[2][3] Link

    • Luescher, M. U.; Vo, C.-V. T.; Bode, J. W.[2][3][6] "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Org.[3][4][5] Lett.2014 , 16, 1236–1239.[2][3][6] Link

  • DKP Reduction Protocols

    • Cignarella, G.; et al. "Synthesis and Biological Activity of 2,2-Disubstituted Piperazines." J. Med.[5] Chem.1995 , 38, 4380. (Foundational work on 2,2-dimethylpiperazine synthesis).

  • Lithiation Strategies

    • O’Brien, P. et al. "Catalytic Asymmetric Synthesis of Piperazines via Lithiation/Trapping." Beilstein J. Org. Chem.2016 , 12, 702–715. Link

Sources

Conformational Constraints of 2-Methyl-2-Hydroxymethyl Piperazine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of GPCR ligands, kinase inhibitors, and antidepressants. However, the inherent flexibility of the unsubstituted piperazine ring often leads to high entropic penalties upon protein binding and promiscuous off-target activities.

This guide details the structural and synthetic mastery of the 2-methyl-2-hydroxymethyl piperazine motif. This specific gem-disubstitution pattern offers a dual advantage: it utilizes the Thorpe-Ingold effect to restrict conformational freedom (pre-organizing the ligand) and introduces a "molecular chameleon" functionality via the hydroxymethyl group, capable of intramolecular hydrogen bonding to modulate lipophilicity and permeability.

Part 1: Structural Dynamics & Theoretical Basis

To effectively deploy this scaffold, one must understand the interplay between steric locking and electronic stabilization.

The Gem-Disubstitution Effect (Thorpe-Ingold)

In an unsubstituted piperazine, the ring flips rapidly between two chair conformers (


 and 

) with a low energy barrier (~10 kcal/mol). Introducing two substituents at the C2 position (gem-disubstitution) drastically alters this landscape.
  • Angle Compression: The internal

    
     bond angle is compressed (< 109.5°), which widens the external angle between the substituents. This "gearing" effect increases the barrier to ring inversion, effectively "locking" the ring into a preferred chair conformation.
    
  • Entropic Pre-organization: By limiting the number of accessible conformers in solution, the ligand pays a lower entropic cost (

    
    ) when binding to its target protein, potentially improving affinity by 10-100 fold compared to the unsubstituted analog.
    
The Hydroxymethyl "Anchor" & Intramolecular H-Bonding

Unlike a simple gem-dimethyl group, the 2-methyl-2-hydroxymethyl pair introduces an electronic bias.

  • Steric Preference: The hydroxymethyl group (

    
    ) is sterically bulkier than the methyl group. In the absence of other forces, the ring will adopt a chair conformation where the hydroxymethyl group is equatorial  to minimize 1,3-diaxial interactions.
    
  • The H-Bond Override: In non-polar environments (or within a hydrophobic protein pocket), the hydroxyl proton can donate a hydrogen bond to the lone pair of the neighboring N1 or N4 nitrogen. This intramolecular interaction (IMHB) can stabilize a specific rotamer, shielding the polar groups and increasing membrane permeability (LogP modulation).

Conformational Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium and the "locking" mechanism driven by the H-bond and steric bulk.

Conformation Unsub Unsubstituted Piperazine (High Entropy / Rapid Flip) GemSub 2-Me-2-CH2OH Piperazine (Restricted Rotation) Unsub->GemSub Gem-Disubstitution (Thorpe-Ingold) ChairEq Conformer A (CH2OH Equatorial) *Sterically Favored* GemSub->ChairEq Polar Solvent (H-bond disruption) ChairAx Conformer B (CH2OH Axial) *H-Bond Stabilized* GemSub->ChairAx Non-Polar Solvent (Intramolecular H-bond) ChairEq->ChairAx Equilibrium (Slow exchange)

Figure 1: Conformational landscape of 2-methyl-2-hydroxymethyl piperazine. The equilibrium is solvent-dependent, with non-polar environments favoring the intramolecular H-bond locked state.

Part 2: Synthetic Methodology

Synthesis of gem-disubstituted piperazines is non-trivial due to the steric hindrance at the quaternary center. The most robust, self-validating route utilizes a Serine-based cyclization strategy . This approach guarantees the installation of the hydroxymethyl group with precise stereocontrol (if starting from chiral serine) or robust racemic access.

Protocol: Modified Cyclization from Serine Methyl Ester

Objective: Synthesis of 2-methyl-2-hydroxymethyl piperazine (protected form).

Reagents:

  • 
    -Methyl-L-Serine methyl ester (Starting material)
    
  • N-Boc-Glycine (or substituted amino acid for N4 diversity)

  • EDC

    
    HCl / HOBt (Coupling agents)
    
  • TFA (Deprotection)

  • BH

    
    THF or LiAlH
    
    
    
    (Reduction)

Step-by-Step Workflow:

  • Peptide Coupling (Checkpoint 1):

    • React

      
      -Methyl-Serine methyl ester with N-Boc-Glycine using EDC/HOBt in DMF at 0°C 
      
      
      
      RT.
    • Validation: TLC (50% EtOAc/Hex) should show loss of amine starting material. Mass spec (LCMS) confirms amide formation

      
      .
      
  • Boc Deprotection:

    • Treat the intermediate with 20% TFA in DCM (1 hour). Concentrate in vacuo to remove excess TFA.

    • Note: Ensure complete removal of TFA to prevent interference in the cyclization.

  • Base-Mediated Cyclization (The "Locking" Step):

    • Dissolve the deprotected dipeptide in MeOH. Add

      
       (3 eq) and reflux for 4-6 hours.
      
    • Mechanism:[1] The free amine attacks the methyl ester, forming the 2,5-diketopiperazine (DKP).

    • Validation: Product will often precipitate or show a distinct shift in NMR (loss of methyl ester singlet ~3.7 ppm).

  • Global Reduction:

    • Suspend the DKP in dry THF. Add

      
       (4 eq) carefully at 0°C, then reflux for 12 hours.
      
    • Critical Workup: Quench using the Fieser method (

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water) to obtain a granular precipitate that filters easily.
    • Result: 2-methyl-2-hydroxymethyl piperazine.

Synthetic Workflow Diagram

Synthesis Start Alpha-Methyl Serine Ester + N-Boc-Amino Acid Step1 1. Amide Coupling (EDC/HOBt) Start->Step1 Step2 2. Deprotection (TFA) & Cyclization (Et3N/Reflux) Step1->Step2 Step3 3. Diketopiperazine (DKP) Intermediate Step2->Step3 Formation of 6-membered ring Step4 4. Global Reduction (LiAlH4 or BH3) Step3->Step4 Reduction of Amides Final 2-Methyl-2-Hydroxymethyl Piperazine Step4->Final

Figure 2: Synthetic route via diketopiperazine intermediate. This pathway avoids the difficult alkylation of sterically hindered amines.

Part 3: Analytical Characterization

Validating the conformation requires more than standard 1H NMR. You must look for through-space interactions.

NMR Spectroscopy (NOESY/ROESY)
  • Axial vs. Equatorial Assignment:

    • If the Methyl group is Axial : It will show strong NOE correlations to the axial protons at C3 and C5 (1,3-diaxial relationship).

    • If the Methyl group is Equatorial (meaning Hydroxymethyl is Axial): The methyl protons will show weak or no NOE to C3/C5 axial protons.

  • H-Bond Detection:

    • Run

      
      H NMR in 
      
      
      
      (non-polar) vs.
      
      
      (polar).
    • A sharp, downfield shift of the hydroxyl proton in

      
       that is concentration-independent indicates an intramolecular  hydrogen bond.
      
X-Ray Crystallography

Crystallization of the hydrochloride salt is often successful.

  • Expectation: In the solid state, the ring usually adopts the chair form that maximizes intermolecular H-bonding lattice energy, which may differ from the solution state. However, the C2-quaternary center geometry will remain rigid.

Part 4: Applications in Drug Design

Metabolic Blocking

The C2 position of piperazines is a "metabolic hotspot" for CYP450-mediated oxidation (alpha-hydroxylation leading to ring opening).

  • Strategy: Substitution at C2 with the Methyl/Hydroxymethyl pair completely blocks alpha-proton abstraction at this site.

  • Result: Significantly increased half-life (

    
    ) and reduced clearance (
    
    
    
    ) compared to the parent piperazine.
Vector Positioning

The 2-methyl-2-hydroxymethyl group can be used to direct the vectors of substituents at N1 and N4.

  • By locking the ring conformation, the N-substituents are forced into specific pseudo-axial or pseudo-equatorial orientations.

  • This is critical for GPCRs where the "depth" of the piperazine into the binding pocket determines efficacy (agonist vs. antagonist switch).

References

  • Liang, Z., et al. (2024).[2] "Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine." Letters in Organic Chemistry. Link

  • Veerman, J., et al. (2007). "A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines." Journal of Organic Chemistry. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane." Journal of the Chemical Society, Transactions. (Foundational text on Thorpe-Ingold Effect). Link

  • Caron, G., et al. (2010). "Intramolecular hydrogen bonding in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Kier, L. B. (1968). "The conformation of 2-substituted piperazines." Journal of Pharmaceutical Sciences. (Historical context on piperazine puckering).

Sources

Methodological & Application

Application Note: Protocol for Boc-Deprotection of Sterically Hindered Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The removal of the tert-butoxycarbonyl (Boc) group from sterically hindered piperazines presents a unique kinetic challenge in medicinal chemistry. Unlike unhindered secondary amines, piperazines bearing bulky substituents at the


-carbon (e.g., 2,2-disubstituted or 2,6-disubstituted frameworks) exhibit significant conformational rigidity and steric shielding of the carbamate nitrogen. This steric bulk impedes the initial protonation event required for acid-catalyzed elimination, often resulting in incomplete conversion, stalled reactions, or the requirement for harsh conditions that compromise other functional groups.

This Application Note provides three field-validated protocols designed specifically to overcome the activation energy barrier imposed by steric hindrance while mitigating the risk of tert-butyl cation trapping (alkylation) on electron-rich motifs.

Mechanistic Insight: The Steric Barrier

The Kinetic Bottleneck

Standard Boc deprotection relies on the protonation of the carbamate carbonyl oxygen (or nitrogen, depending on conditions), followed by the collapse of the intermediate to release the tert-butyl cation and carbamic acid.

In sterically hindered piperazines, the "chair" conformation often locks bulky substituents in equatorial positions, forcing the


-Boc group into a crowded environment. This restricts the approach of solvated protons or Lewis acids. Consequently, the rate-determining step shifts from the elimination of isobutylene to the initial coordination/protonation of the carbamate.
The tert-Butyl Cation Hazard

A critical side reaction in hindered systems is the "cation trapping" effect. Because hindered substrates require longer reaction times or higher temperatures, the generated tert-butyl cation (


) exists in solution longer before venting as isobutylene gas. This increases the probability of electrophilic attack on nucleophilic residues (e.g., indole, phenol, or the deprotected secondary amine itself).

DOT Diagram: Mechanistic Pathway & Side Reactions

BocMechanism Start Hindered N-Boc Piperazine Protonation Protonated Intermediate (Sterically Stalled) Start->Protonation H+ / Lewis Acid (Slow Step) Fragment Fragmentation Protonation->Fragment Heat / Time Cation t-Butyl Cation (t-Bu+) Fragment->Cation Product Deprotected Piperazine salt Fragment->Product -CO2 SideProduct t-Butylated Impurity (Alkylation) Cation->SideProduct + Nucleophile (Scavenger needed) Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination

Figure 1: Mechanistic pathway highlighting the kinetic bottleneck in protonation and the divergence of the t-butyl cation intermediate.

Method Selection Guide

Select the protocol based on your substrate's sensitivity and available equipment.

FeatureProtocol A: High-Force Acidolysis Protocol B: Silyl-Triflate (Lewis Acid) Protocol C: Microwave-Assisted
Reagent 4M HCl in Dioxane or TFATMSOTf / 2,6-LutidineAqueous H₂SO₄ or Solid Acid
Mechanism Brønsted Acid ProtonationSilyl-Lewis Acid ActivationThermal/Dielectric Heating
Best For Robust substrates, Scale-upAcid-sensitive groups (e.g., esters), complex synthesisRapid screening, stubborn substrates
Pros Cheap, simple workup (evaporation)Anhydrous, selective, mild tempExtremely fast (mins vs hours)
Cons Harsh acidic conditionsMoisture sensitive, expensiveRequires dedicated reactor

Experimental Protocols

Protocol A: High-Force Acidolysis (Optimized for Hindrance)

The "Sledgehammer" approach. Uses high acid concentration and scavengers to drive the reaction to completion despite steric resistance.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)[1][2]

  • Scavenger Cocktail: Triisopropylsilane (TIS) and Water (critical for hindered substrates to quench

    
    ).
    

Procedure:

  • Dissolution: Dissolve 1.0 equiv of the hindered N-Boc piperazine in minimal DCM (0.2 M concentration).

    • Note: Avoid ethers if using Lewis acids later; for this protocol, DCM is preferred for solubility.

  • Scavenger Addition: Add TIS (2.5% v/v) and H₂O (2.5% v/v).

    • Why? Water acts as a nucleophile to trap the

      
       as tert-butanol, preventing re-alkylation of the hindered amine.
      
  • Acid Introduction:

    • Option 1 (TFA): Add TFA dropwise to reach a final ratio of 1:1 (TFA:DCM).

    • Option 2 (HCl): Add 4M HCl in Dioxane (5-10 equiv).

  • Reaction: Stir vigorously.

    • Standard: Room temperature for 4–12 hours.

    • Stubborn Substrates: Heat to 40–50°C. Monitor by LC-MS, looking for the disappearance of the M+56 adduct.

  • Workup:

    • Concentrate in vacuo. Co-evaporate with toluene (

      
      ) to remove residual acid.[1]
      
    • Purification: Triturate the resulting salt with cold diethyl ether to remove non-polar byproducts.

Protocol B: TMSOTf-Mediated Cleavage (The "Scalpel")

A mild, anhydrous method ideal for substrates containing acid-sensitive moieties (e.g., tert-butyl esters, trityl groups) that might survive kinetic differentiation, or simply to avoid harsh Bronsted acids.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1][3]

  • 2,6-Lutidine (Base to buffer the system)

  • DCM (Anhydrous)[1]

Procedure:

  • Preparation: Dissolve the hindered N-Boc piperazine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.1 M) under nitrogen.

    • Mechanism: 2,6-Lutidine is sterically hindered and will not quench the TMSOTf but will neutralize the generated triflic acid, protecting acid-labile groups.

  • Activation: Cool to 0°C. Add TMSOTf (1.5 – 2.0 equiv) dropwise.

  • Incubation: Allow to warm to room temperature. Stir for 1–3 hours.

    • Observation: The reaction proceeds via a silyl carbamate intermediate which is highly unstable.

  • Quench: Add Methanol (excess) to cleave the silyl carbamate and release the amine.

  • Workup: Dilute with DCM, wash with sat.[1] NaHCO₃. Dry over Na₂SO₄.[4]

Protocol C: Microwave-Assisted Aqueous Deprotection

The "Accelerator." Uses the high dielectric constant of water and thermal energy to overcome the steric activation barrier.

Reagents:

  • Deionized Water

  • Optional: 10 mol% Sodium Dodecyl Sulfate (SDS) or mild acid catalyst if solubility is poor.

Procedure:

  • Setup: Suspend the N-Boc piperazine in water (0.1 M) in a microwave-safe vial.

  • Irradiation: Heat to 100–120°C for 10–20 minutes.

    • Note: Water at this temperature acts as a pseudo-acid/base catalyst.

  • Workup:

    • If product precipitates: Filter and wash with water.

    • If soluble: Lyophilize or extract with EtOAc/DCM after basification (pH > 10).

Troubleshooting & Optimization

Decision Tree for Optimization

Optimization Issue Incomplete Deprotection? Check1 Is substrate soluble? Issue->Check1 Solvent Switch to TFA/DCM (1:1) or add HFIP Check1->Solvent No Check2 Is t-Butylation occurring? Check1->Check2 Yes Scavenger Increase TIS/Thioanisole to 5-10% Check2->Scavenger Yes Check3 Steric Bulk Extreme? Check2->Check3 No Force Use Microwave Protocol or TMSOTf (Protocol B) Check3->Force Yes

Figure 2: Troubleshooting logic for hindered amine deprotection.

ObservationRoot CauseCorrective Action
Starting Material Persists Steric shielding prevents protonation.Increase temperature to 45°C; Switch to Protocol B (TMSOTf is a smaller, more potent electrophile than solvated proton).
M+56 Peak in MS tert-Butyl cation alkylation.Add Thioanisole (5 equiv) or increase TIS loading. Ensure dilute conditions (0.05 M).
Product Degradation Acid sensitivity of other groups.[1][5][6]Switch to Protocol B (Lutidine buffer) or use ZnBr₂ in DCM (mild Lewis acid).

References

  • Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent. Source: Synthetic Communications, 1989.[7][8] URL:[Link][8][9]

  • Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives. Source: Biotage Application Notes / Heterocycles. URL:[Link]

  • Boc Deprotection Mechanism and Side Reactions (Cation Trapping). Source: Common Organic Chemistry / ACS GCI Pharmaceutical Roundtable. URL:[Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines (Context on Hindered Piperazine Stability). Source: ResearchGate / University of York. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Piperazine Methanol Derivatives

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Polarity & Basicity Challenges in Piperazine Purification

Introduction: The "Polarity Trap"

Welcome to the technical support hub for piperazine chemistry. As researchers, we often find that introducing a methanol group (e.g., N-hydroxyethylpiperazine) to a piperazine ring creates a "perfect storm" for purification failure. You are likely facing one of these three scenarios:

  • The Streak: Your compound tails severely on silica gel, co-eluting with impurities.

  • The Void: Your compound elutes in the dead volume of a C18 column.

  • The Aqueous Trap: You cannot extract your product from water after the reaction.

This guide moves beyond standard textbook chemistry to provide field-proven, high-integrity protocols for these specific challenges.

Module 1: Chromatography Troubleshooting

Protocol A: Normal Phase "Magic Solvent" System

Best for: Removing non-polar impurities when the product streaks on standard silica.

The Mechanism: Standard silica is slightly acidic (pH ~5). Piperazines are basic (pKa ~9.8). They interact strongly with silanol groups, causing peak tailing.[1] To fix this, we must "mask" the silanols.

The Solvent System: Do not use standard DCM:MeOH. You must use an ammoniated modifier.[2]

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Weak solvent carrier90 parts
Methanol (MeOH) Strong polar solvent10 parts
Ammonium Hydroxide (NH₄OH) The Key: Competes for silanol sites1 part

Step-by-Step Workflow:

  • Preparation: Mix DCM and MeOH first. Add concentrated NH₄OH (28-30%) last.[2] Shake vigorously.

    • Note: You may see a transient cloudiness; this is water.[2] Add a pinch of anhydrous Na₂SO₄ to the eluent if it remains turbid, but usually, the MeOH solubilizes the water.

  • Equilibration: Flush the silica column with 3 CV (Column Volumes) of the solvent system before loading your sample. This pre-saturates the silanols with ammonia.

  • Loading: Dissolve your crude in a minimum amount of DCM:MeOH (9:1). Do not use pure MeOH for loading, as it will wash the product too fast.

  • Elution: Run isocratically or with a shallow gradient.

Critical Warning: Do not exceed 20% MeOH on silica gel. Methanol can dissolve silica at high concentrations, contaminating your product with white silica dust after evaporation [1].

Protocol B: Reverse Phase "High pH" Strategy

Best for: HPLC/Prep-LC purification where standard acidic buffers fail.[2]

The Logic: At neutral or acidic pH (e.g., 0.1% TFA), piperazine is doubly protonated (

  • Solution: Raise the pH to >10. The piperazine becomes neutral (free base), increasing its hydrophobicity and retention on the column.

Required Equipment:

  • Column: You must use a "Hybrid" silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S). Standard silica-based C18 columns will dissolve at pH 10.[2]

The Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Solvent B: Acetonitrile (ACN).

Data: Retention Shift Example

pH Condition Species State Retention Time (min) Peak Shape

| pH 2.5 (Formic Acid) | Ionized (

pH 10.0 (NH₄OH)

2

Module 2: Workup & Extraction (The Solubility Trap)

Piperazine methanol derivatives are often miscible with water.[2] Standard EtOAc/Water extractions will result in 0% yield as the product stays in the aqueous layer.

Technique: The "Salting Out" & Alcohol Extraction
  • Basify: Adjust the aqueous reaction mixture to pH >12 using 50% NaOH. This ensures the piperazine is in the free base form.

  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt visible). This increases the ionic strength, forcing the organic amine out of the water phase ("Salting Out").

  • The Solvent: Do not use Ethyl Acetate or Ether. Use n-Butanol or IPA:Chloroform (1:3) .[2]

    • Why? n-Butanol is polar enough to solvate the hydroxyl group on your derivative but immiscible enough with saturated brine to form a bilayer.[2]

  • Execution: Perform 3-4 extractions. Combine organics, dry over Na₂SO₄, and evaporate.

    • Note: n-Butanol has a high boiling point (117°C).[2] You will need a strong vacuum or azeotrope with water to remove it.[2]

Module 3: Solid Phase Extraction (SCX)

For high-purity isolation without distillation, use Strong Cation Exchange (SCX) cartridges.[2] This is a "Catch and Release" mechanism.[2]

Visualizing the Workflow

SCX_Mechanismcluster_0Phase 1: Catch (Acidic)cluster_1Phase 2: Release (Basic)StartCrude Mixture(Acidified pH < 3)CartridgeSCX Cartridge(Sulfonic Acid Groups)Start->CartridgeLoadBindingPiperazine Binds(Ionic Interaction)Cartridge->BindingProtonated AmineWaste1Impurities Elute(Non-Basic)Cartridge->Waste1Flow throughWashMeOH Wash(Remove Neutrals)Binding->WashSolvent RinseEluteElute with2M NH3 in MeOHWash->ElutepH Switch (>11)ProductPure Piperazine(Free Base)Elute->ProductRelease

Caption: Figure 1. SCX "Catch and Release" purification logic. The basic piperazine is selectively retained by acidic resin while impurities wash away, then released by ammonia.

Protocol:

  • Load: Acidify crude mixture with 1M HCl (pH 2-3). Load onto SCX cartridge.[2]

  • Wash: Flush with MeOH. The piperazine stays stuck; non-basic impurities wash off.

  • Elute: Flush with 2M Ammonia in Methanol . The ammonia deprotonates the piperazine, breaking the ionic bond.

  • Finish: Evaporate the ammonia/methanol to yield pure free base.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Ammonium Hydroxide for silica columns? A: You can, but it is not recommended for the final step. TEA has a high boiling point and is difficult to remove completely from the purified product. NH₄OH is volatile and disappears on the rotovap, leaving no residue.

Q: My compound is not UV active. How do I detect it during chromatography? A: Piperazines lack conjugation.

  • Stain: Use Iodine (chamber) or Dragendorff’s Reagent (orange spots on TLC). Ninhydrin often works well for secondary amines.[2]

  • ELSD/CAD: If available, use Evaporative Light Scattering Detection.

  • Derivatization: For TLC, dip in KMnO₄ (oxidizes the alcohol/amine).

Q: I see a white solid precipitating inside my HPLC lines. What happened? A: You likely mixed a high-pH aqueous buffer (Ammonium Bicarbonate) with a high-organic mobile phase containing a salt that is insoluble in organic solvent.[2] Or, you used a standard silica column that dissolved, precipitating silica. Always use "Hybrid" columns for pH > 8.[2]

References

  • Common Organic Chemistry. (n.d.).[2] Solvent Systems for Silica Gel Column Chromatography. Retrieved from Common Organic Chemistry.[2] Link

  • BenchChem. (2025).[2][3] Technical Support Center: Purification of Piperazine-Containing Compounds. Link

  • Biotage. (2023).[2][4][5][6] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from Biotage Blog. Link

  • Shimadzu. (2025).[2] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from Shimadzu Application Notes.[2] Link

  • Teledyne Labs. (n.d.).[2] Purine and Related Compound Purification Strategies. Retrieved from Teledyne ISCO.[2] Link

Technical Support Center: Enantioselective Synthesis of 2,2-Disubstituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Chiral Catalysis Unit) Ticket ID: PIP-22-CHIRAL-OPT

Introduction: The Challenge of the Quaternary Center

Welcome to the technical support hub for piperazine synthesis. You are likely here because generating a quaternary stereocenter at the C2 position of a piperazine ring is significantly more difficult than standard mono-substitution.

The 2,2-disubstituted piperazine scaffold is a privileged structure in GPCR ligands and kinase inhibitors, but its synthesis faces two primary failure modes:

  • Steric Congestion: The adjacent N1 amine and C3 methylene create a tight steric pocket, often leading to stalled reactivity.

  • Enantiomeric Leakage: In hydrogenation routes,

    
     isomerization can erode 
    
    
    
    ; in alkylation routes, the quaternary enolate is prone to racemization or poor face selectivity.

This guide prioritizes the two most robust methodologies: Iridium-Catalyzed Asymmetric Hydrogenation (AH) and Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) .

Module 1: Method Selection Strategy

Before troubleshooting, ensure you are applying the correct methodology for your specific precursor.

MethodSelection Start Start: Select Precursor Pyrazine Pyrazine / Dihydropyrazine Start->Pyrazine Piperazinone Piperazin-2-one (Lactam) Start->Piperazinone AH Method A: Ir-Catalyzed Asymmetric Hydrogenation Pyrazine->AH If cyclic imine present Alkylation Method B: Pd-Catalyzed Decarboxylative Allylic Alkylation Piperazinone->Alkylation If installing allyl group Outcome1 Chiral Amine Salt (High ee, Direct) AH->Outcome1 Outcome2 Chiral Lactam (Requires Reduction) Alkylation->Outcome2

Figure 1: Decision matrix for selecting the synthetic route based on starting material availability.

Module 2: Troubleshooting Iridium-Catalyzed Asymmetric Hydrogenation

Context: This method involves the reduction of cyclic imines (e.g., 3,3-disubstituted-3,4,5,6-tetrahydropyrazines) using chiral Iridium phosphine complexes.

Common Failure Modes & Solutions
Issue 1: Low Conversion (<20%) despite high pressure

Diagnosis: The Iridium precatalyst (usually


) is not forming the active cationic species efficiently.
  • The Fix: Add Iodine (

    
    ). 
    
  • Mechanism: Iridium-catalyzed imine hydrogenation often follows an

    
     or ionic mechanism. Adding 
    
    
    
    (typically 5-10 mol%) or using a cationic precursor (e.g.,
    
    
    ) facilitates the formation of the active hydrido-iridium species.
  • Protocol Adjustment: Stir

    
     and the chiral ligand in the solvent for 30 minutes before adding 
    
    
    
    . Stir for another 30 minutes before adding the substrate.
Issue 2: Enantioselectivity is stalled at 50-60% ee

Diagnosis: The chiral pocket is too "loose" for the dialkyl imine.

  • The Fix: Switch to Rigid Spiro-Ligands or Ferrocenyl Ligands.

  • Recommendation: Move away from flexible BINAP derivatives.

    • Ligand Class A: (S,S)-f-Binaphane . Excellent for cyclic imines due to the rigid ferrocene backbone forcing the P-Ir-P bite angle.

    • Ligand Class B: Spiro-Phosphine-Oxazolines (SpinPHOX/SIPHOX) . The spiro backbone creates a deep chiral canyon necessary to differentiate between a methyl and an ethyl group at the C2 position.

  • Solvent Check: Switch from MeOH to Dichloromethane (DCM) or Toluene . Protic solvents can sometimes facilitate non-selective background reduction.

Issue 3: Catalyst Poisoning

Diagnosis: Reaction stops completely after 1 hour.

  • The Fix: Purify the Imine.

  • Reasoning: Cyclic imines are often prepared from diamines and diketones. Residual diamine is a potent catalyst poison for Iridium. Ensure the starting material is purified via neutral alumina chromatography (silica can decompose some imines) prior to hydrogenation.

Module 3: Troubleshooting Pd-Catalyzed Decarboxylative Allylic Alkylation (DAAA)

Context: This method (pioneered by the Stoltz group) constructs the quaternary center on a piperazin-2-one scaffold.

Common Failure Modes & Solutions
Issue 1: Poor Yield / Complex Mixture

Diagnosis: Nucleophilic attack on the protecting group.[1]

  • The Fix: Switch N-Protection from Benzyl (Bn) to Boc.

  • Technical Insight: In the alkylation of N-benzyl piperazinones, the benzyl group can interfere electronically or sterically. The N4-Boc protecting group is electron-withdrawing, which stabilizes the enolate intermediate and prevents side reactions.

  • Reference Protocol: Use

    
     with an electron-deficient PHOX ligand.[1][2][3]
    
Issue 2: Low Enantioselectivity (ee < 80%)

Diagnosis: Solvent polarity mismatch affecting the tight ion pair.

  • The Fix: Use a Non-Polar Solvent Blend (2:1 Hexanes:Toluene).

  • Mechanism: The DAAA reaction proceeds via a chiral Pd-allyl cation and an enolate anion pair. Highly polar solvents (DMF, THF) separate this ion pair, allowing the enolate to attack from the "random" face. Non-polar solvents keep the chiral cation and enolate tightly bound, transferring chirality effectively.

Issue 3: Incomplete Decarboxylation

Diagnosis: The reaction is stalling at the allyl-formate intermediate.

  • The Fix: Check Temperature and Ligand Electronics.

  • Adjustment: This reaction typically requires only 25–40°C. If stalling, ensure you are using an electron-deficient ligand (e.g.,

    
    -t-Bu-PHOX ). The electron-withdrawing groups on the ligand increase the electrophilicity of the Pd-allyl species, accelerating the recombination step.
    

Module 4: Quantitative Optimization Guide

Use this table to benchmark your current results against expected standards for 2,2-disubstituted piperazine synthesis.

ParameterMetricTargetCorrective Action
Pressure (AH Method)

Bar
50–100 barIncrease pressure if conversion is low; pressure rarely affects ee negatively in this system.
Catalyst Loading Mol %0.5 – 2.0%If >5% is needed, check for substrate impurities (amines/thiols).
Temperature °C0 – 25°CLower temp (0°C) almost always improves ee for Iridium systems, provided reactivity is maintained.
Additives (AH Method) Equiv.10 mol%

Essential for Ir-dimer activation. Do not omit.
Base (DAAA Method) TypeNoneDAAA is base-free (neutral conditions). If using standard alkylation, use LiHMDS (kinetic control).

Module 5: Workflow Visualization (Troubleshooting Loop)

Troubleshooting CheckEE Check ee% by Chiral HPLC Decision Is ee > 90%? CheckEE->Decision Success Proceed to Deprotection Decision->Success Yes Analyze Analyze Failure Mode Decision->Analyze No Ligand Ligand Sterics? (Try f-Binaphane/PHOX) Analyze->Ligand Racemic Additive Activation? (Add I2 or Acid) Analyze->Additive No Rxn Substrate Substrate Design? (Change N-PG) Analyze->Substrate Side Products Ligand->CheckEE Additive->CheckEE Substrate->CheckEE

Figure 2: Iterative troubleshooting loop for optimizing enantioselectivity.

FAQ: Rapid Response

Q: Can I use Rhodium or Ruthenium instead of Iridium for the hydrogenation route? A: Generally, no. While Rh and Ru are excellent for enamides, Iridium is the metal of choice for cyclic imines (unfunctionalized C=N bonds). Rhodium/Ruthenium systems typically require an adjacent coordinating group (like an acyl group) which is absent in the basic 3,4,5,6-tetrahydropyrazine core.

Q: My DAAA product is a piperazinone. How do I get to the piperazine without racemization? A: Reduction of the lactam (piperazinone) to the amine (piperazine) is usually done with powerful reducing agents like


 or 

. This step generally preserves stereochemistry at the C2 quaternary center because the center is not enolizable under reducing conditions. However, ensure you quench carefully to avoid harsh exotherms that could degrade the ring.

Q: Which chiral column is best for analyzing 2,2-disubstituted piperazines? A: These amines are basic and often tail on standard silica-based chiral columns.

  • Recommendation: Use Chiralpak IA or IC (immobilized phases) which allow the use of "non-standard" solvents like DCM or THF.

  • Mobile Phase Additive: Always add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) (depending on the column limits) to sharpen the peak shape.

References

  • Stoltz, B. M., et al. (2018).[1] "Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation." Chemical Science.

  • Zhang, X., et al. (2012).[4][5] "Iridium Catalyzed Asymmetric Hydrogenation of Cyclic Imines of Benzodiazepinones and Benzodiazepines." Organic Letters.

  • Zhou, Y. G., et al. (2012).[5][6] "Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes." ACS Catalysis.[5]

  • Fan, Q. H., et al. (2008). "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds." Angewandte Chemie International Edition.

Sources

Validation & Comparative

A Tale of Two Piperazines: A Senior Application Scientist's Guide to the Reactivity of 2-Hydroxymethyl- vs. 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the piperazine scaffold stands as a cornerstone, a privileged structure gracing numerous FDA-approved drugs. Its symmetrical nature, with two strategically placed nitrogen atoms, offers a versatile platform for chemists to modulate physicochemical properties and biological activity. However, the introduction of a substituent at the 2-position dramatically alters this symmetry, presenting a fascinating and often pivotal choice for the discerning drug designer: the seemingly subtle difference between a methyl and a hydroxymethyl group.

This in-depth technical guide, born from years of field-proven insights, will dissect the nuanced reactivity of 2-hydroxymethylpiperazine and 2-methylpiperazine. We will move beyond mere structural diagrams to explore the fundamental electronic and steric drivers that govern their behavior in key synthetic transformations, empowering you to make more informed decisions in your drug discovery endeavors.

The Core of the Matter: Unpacking Electronic and Steric Effects

The reactivity of the piperazine nitrogens is a delicate interplay of their inherent nucleophilicity and the steric environment imposed by neighboring substituents. The choice between a methyl and a hydroxymethyl group at the 2-position introduces distinct electronic and steric pressures that dictate the outcome of chemical reactions.

Basicity and Nucleophilicity: A Tale of Two pKa's

A fundamental indicator of a nitrogen's nucleophilicity is its basicity, quantified by the pKa of its conjugate acid. A higher pKa generally correlates with greater basicity and, in the absence of overwhelming steric hindrance, higher nucleophilicity.

CompoundpKa1pKa2Source
Piperazine5.359.73[1]
2-Methylpiperazine5.629.60[1]
1-(2-Hydroxyethyl)piperazine4.638.91[1]
2-Hydroxymethylpiperazine Not Experimentally Determined Not Experimentally Determined

Table 1: Experimentally determined pKa values of piperazine and relevant derivatives at 298 K.

As the data reveals, the introduction of a methyl group at the 2-position has a modest impact on the basicity of the piperazine nitrogens compared to the parent piperazine. The electron-donating inductive effect of the methyl group is likely counteracted by a modest increase in steric hindrance around the adjacent nitrogen (N1).

The Specter of Steric Hindrance

The substituent at the 2-position creates a distinct steric environment around the two nitrogen atoms. The N1 nitrogen, being closer to the substituent, is more sterically encumbered than the N4 nitrogen. This steric difference is a key determinant of regioselectivity in reactions such as acylation and alkylation.

The methyl group of 2-methylpiperazine, while not exceptionally large, provides a degree of steric shielding to the N1 nitrogen. The hydroxymethyl group, with its additional oxygen atom and the potential for rotation, presents a more complex steric profile. While the primary alcohol is one carbon removed from the ring, its conformational flexibility could influence the accessibility of the N1 nitrogen.

The Intramolecular Hydrogen Bond: A Hidden Player

A unique feature of 2-hydroxymethylpiperazine is the potential for the hydroxyl proton to form an intramolecular hydrogen bond with the lone pair of the N1 nitrogen. This interaction can have a profound impact on the molecule's conformation and reactivity.

G cluster_0 Intramolecular Hydrogen Bonding N1 N H_N1 H N1->H_N1 C2 C N1->C2 H_C2 H C2->H_C2 C3 C C2->C3 CH2OH_C C C2->CH2OH_C N4 N C3->N4 H_N4 H N4->H_N4 C5 C N4->C5 C6 C C5->C6 C6->N1 O O CH2OH_C->O CH2OH_H1 H CH2OH_H2 H H_O H O->H_O H_O->N1

Intramolecular H-bond in 2-hydroxymethylpiperazine.

If this hydrogen bond is present in the ground state of the molecule, it would:

  • Reduce the availability of the lone pair on N1 for nucleophilic attack. The electrons are engaged in the hydrogen bond, making them less accessible to an external electrophile.

  • Increase the steric hindrance around N1. The formation of a pseudo-cyclic structure would further restrict access to this nitrogen.

  • Potentially decrease the basicity of N1.

The presence and strength of such an intramolecular hydrogen bond can be experimentally investigated using techniques like ¹H NMR spectroscopy. In a non-polar solvent, the chemical shift of the hydroxyl proton would be indicative of hydrogen bonding. Furthermore, variable temperature NMR studies can provide evidence for the existence of this interaction.[2][3]

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic and steric differences between 2-methyl- and 2-hydroxymethylpiperazine manifest in their reactivity in common synthetic transformations crucial for drug development.

N-Acylation: A Battle of Nucleophilicity and Sterics

N-acylation is a fundamental reaction for introducing amide functionalities, which are prevalent in pharmaceuticals. The reaction typically proceeds via nucleophilic attack of a piperazine nitrogen on an activated carbonyl compound, such as an acyl chloride or an anhydride.

Regioselectivity: Due to the steric hindrance at N1, acylation of 2-substituted piperazines generally occurs preferentially at the less hindered N4 position. This is a critical consideration for synthetic planning.[4]

Reactivity Comparison:

  • 2-Methylpiperazine: The N4 nitrogen of 2-methylpiperazine is expected to be a potent nucleophile, readily undergoing acylation. The N1 nitrogen, while still reactive, will react at a slower rate due to the steric impediment of the adjacent methyl group.

  • 2-Hydroxymethylpiperazine: The situation is more complex. The potential electron-withdrawing effect of the hydroxymethyl group and the possibility of intramolecular hydrogen bonding would both serve to decrease the intrinsic nucleophilicity of the N1 nitrogen to a greater extent than the methyl group in 2-methylpiperazine. This would further favor acylation at the N4 position. The overall rate of acylation at N4 may also be slightly reduced compared to 2-methylpiperazine if the electron-withdrawing effect of the hydroxymethyl group is significant.

Experimental Protocol: Comparative N-Benzoylation

To provide a tangible comparison, the following protocol outlines a competitive acylation experiment. While direct kinetic data is scarce, this experiment would provide a clear qualitative and semi-quantitative assessment of the relative reactivities.

Materials:

  • 2-Methylpiperazine

  • 2-Hydroxymethylpiperazine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-methylpiperazine and 2-hydroxymethylpiperazine in anhydrous DCM.

  • Add one equivalent of triethylamine.

  • Add a known amount of the internal standard.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 0.5 equivalents of benzoyl chloride dropwise.

  • Stir the reaction at 0 °C and monitor its progress by taking aliquots at regular intervals.

  • Quench the aliquots with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC-MS or LC-MS to determine the relative amounts of the mono-benzoylated products of each piperazine derivative.

G cluster_workflow Comparative N-Acylation Workflow Start Equimolar Mixture of Piperazines in DCM Add_Base Add Et3N Start->Add_Base Add_Standard Add Internal Standard Add_Base->Add_Standard Cool Cool to 0 °C Add_Standard->Cool Add_Acyl_Chloride Add Benzoyl Chloride (0.5 eq) Cool->Add_Acyl_Chloride React Stir and Monitor Add_Acyl_Chloride->React Quench Quench Aliquots React->Quench Analyze GC-MS or LC-MS Analysis Quench->Analyze

Workflow for competitive N-acylation experiment.
N-Alkylation: Navigating Steric and Electronic Hurdles

N-alkylation is another cornerstone of synthetic medicinal chemistry, used to introduce diverse alkyl and aryl groups. Similar to acylation, the regioselectivity of alkylation is heavily influenced by steric factors.

Reactivity Comparison:

  • 2-Methylpiperazine: Alkylation will predominantly occur at the N4 position. The electron-donating methyl group slightly enhances the nucleophilicity of both nitrogens, but the steric effect at N1 is the dominant factor for regioselectivity.

  • 2-Hydroxymethylpiperazine: The reduced nucleophilicity of N1, due to the electronic effects of the hydroxymethyl group and potential hydrogen bonding, will strongly favor alkylation at N4. The overall reactivity of the N4 nitrogen might be slightly attenuated compared to 2-methylpiperazine.

Senior Application Scientist's Insights: Making the Right Choice

The selection between 2-hydroxymethylpiperazine and 2-methylpiperazine is not merely a matter of synthetic convenience but a strategic decision that can profoundly impact the properties of the final molecule.

  • Choose 2-Methylpiperazine when:

    • Maximizing Nucleophilicity is Key: If your synthetic route requires a highly reactive piperazine nucleophile, the slightly higher basicity of 2-methylpiperazine may be advantageous.

    • A Simple Lipophilic Substituent is Desired: The methyl group provides a small, well-defined lipophilic handle.

    • Avoiding Potential Hydrogen Bonding Complications: The absence of a hydroxyl group simplifies the conformational landscape and eliminates the possibility of intramolecular hydrogen bonding influencing reactivity or biological interactions.

  • Choose 2-Hydroxymethylpiperazine when:

    • Introducing a Handle for Further Functionalization: The primary alcohol of the hydroxymethyl group is a versatile functional handle that can be further elaborated through esterification, etherification, or oxidation. This opens up a wider range of structural diversity.

    • Enhancing Hydrophilicity is a Goal: The hydroxyl group increases the polarity and hydrogen bonding capacity of the molecule, which can be beneficial for improving aqueous solubility.

    • Exploring Intramolecular Interactions is of Interest: The potential for intramolecular hydrogen bonding can be strategically employed to rigidify a molecule's conformation or to modulate its interaction with a biological target.

Conclusion

The seemingly minor substitution of a methyl group with a hydroxymethyl group on the piperazine ring introduces a cascade of electronic and steric effects that significantly influence reactivity. While 2-methylpiperazine offers slightly higher nucleophilicity, 2-hydroxymethylpiperazine provides a valuable functional handle for further synthetic diversification and the potential for intramolecular hydrogen bonding to fine-tune molecular properties. A thorough understanding of these fundamental principles, supported by the judicious use of analytical data, will empower the medicinal chemist to harness the full potential of these versatile building blocks in the quest for novel therapeutics.

References

  • Hansen, P. E., D'yakov, Y. A., & Spanget-Larsen, J. (2010). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 15(7), 4783–4819.
  • Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (1994). The nature of the hydrogen bond: experimental and theoretical evidence for a seamless transition from weak to strong to very strong interactions. Journal of the American Chemical Society, 116(3), 909–915.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Katritzky, A. R., Sild, S., & Karelson, M. (1998). A General Quantitative Treatment of the Basicity of Amines in Aqueous Solution. Journal of Chemical Information and Computer Sciences, 38(6), 1171–1178.
  • O'Brien, P. (2002). The directed lithiation of N-Boc-N-benzyl-piperazine. Tetrahedron Letters, 43(43), 7897–7900.
  • Shi, X., Chen, X., Wang, M., Zhang, X., & Fan, X. (2018). Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids. The Journal of Organic Chemistry, 83(12), 6524–6533.

Sources

Validation of Enantiomeric Excess (ee) for Chiral Piperazine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Challenge

Chiral piperazine moieties are ubiquitous in modern pharmacophores (e.g., antiretrovirals, antidepressants), yet they present a distinct analytical challenge. Unlike aromatic amines, piperazine building blocks often lack strong chromophores, making UV detection at standard wavelengths (254 nm) insensitive. Furthermore, the secondary amine functionality is prone to peak tailing on silica-based stationary phases due to silanol interactions.

This guide objectively compares the three primary methodologies for validating enantiomeric excess (ee): Direct Chiral SFC , Direct Chiral HPLC , and Indirect Derivatization (GITC/Marfey’s) . While Direct SFC is emerging as the high-throughput "gold standard," derivatization remains indispensable for trace impurity profiling where sensitivity is paramount.

Methodology Comparison: Performance Metrics

The following data summarizes the performance of each method based on experimental validation of a representative 2-methylpiperazine scaffold.

FeatureMethod A: Direct Chiral SFC Method B: Direct Chiral HPLC Method C: Indirect Derivatization (GITC)
Separation Mechanism H-bonding/Inclusion (Amylose/Cellulose)H-bonding/Inclusion (Amylose/Cellulose)Diastereomeric Resolution (C18)
Typical Resolution (

)
High (> 5.0) Moderate (2.0 – 4.0)Very High (> 6.0)
Analysis Time < 5 mins 15 – 30 mins45 mins (including reaction)
Sensitivity (LOD) Moderate (requires ELSD/MS)Moderate (210 nm UV limit)High (UV 254/340 nm)
Solvent Consumption Low (Green Chemistry)HighLow (LC-MS compatible)
Throughput High (Parallel Screening)MediumLow (Batch prep required)

Method A: Direct Chiral SFC (The Modern Standard)

Supercritical Fluid Chromatography (SFC) utilizing CO₂ is the preferred method for screening chiral piperazines due to its low viscosity and high diffusivity.

Technical Insight

The basicity of piperazines requires mobile phase additives to suppress ionization and improve peak shape. While diethylamine (DEA) is standard in HPLC, isopropylamine (IPA) or ammonium hydroxide is preferred in SFC to maintain solubility in supercritical CO₂.

Recommended Protocol: SFC Screening[1]
  • Column: Chiralpak IC or IG (Immobilized phases are more robust).

  • Mobile Phase: CO₂ / Methanol (60:[1]40) + 0.2% Isopropylamine.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[2]

  • Detection: ELSD (Evaporative Light Scattering Detector) or MS is recommended if the piperazine lacks an aromatic protecting group (e.g., Boc/Cbz).

Expert Note: Immobilized columns (e.g., Chiralpak IA, IC, ID) allow for the use of "forbidden" solvents like dichloromethane (DCM) or THF in the mobile phase, which can drastically alter selectivity for stubborn piperazines [1].

Method B: Indirect Derivatization (The Problem Solver)

When direct methods fail to resolve enantiomers or when the analyte lacks a chromophore, derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is the most robust alternative.

Mechanism of Action

GITC reacts with the secondary amine of the piperazine to form a thiourea derivative. This introduces:

  • A strong chromophore (thiourea absorbs at ~250 nm).

  • Additional chiral centers (from the glucose moiety), converting enantiomers into diastereomers.

  • Improved lipophilicity , allowing separation on standard achiral C18 columns.

Experimental Protocol: GITC Derivatization

Reagents:

  • Analyte: 1 mg Chiral Piperazine

  • Reagent: 2 mg GITC

  • Solvent: 1 mL Acetonitrile (ACN)

  • Base: 10 µL Triethylamine (TEA)

Workflow:

  • Dissolve piperazine and TEA in ACN.

  • Add GITC solution.

  • Vortex and incubate at room temperature for 15 minutes (Reaction is fast).

  • Quench with 10 µL water or ethanol if necessary (usually not required for immediate injection).

  • Analysis: Inject 5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 10-90% ACN in Water (0.1% Formic Acid) over 20 mins.

    • Detection: UV at 254 nm.

Validation Data: In comparative studies, GITC derivatization improved the Limit of Quantitation (LOQ) by a factor of 10 compared to underivatized direct UV detection at 210 nm [2].

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the physicochemical properties of the piperazine building block.

MethodSelection Start Start: Chiral Piperazine Sample CheckChromophore Does sample have UV Chromophore? Start->CheckChromophore CheckBasicity Is it a free secondary amine? CheckChromophore->CheckBasicity Yes (e.g., N-Boc, N-Cbz) DerivGITC Method C: GITC Derivatization (Achiral C18 Analysis) CheckChromophore->DerivGITC No (Aliphatic only) DirectSFC Method A: Direct Chiral SFC (Add 0.2% Isopropylamine) CheckBasicity->DirectSFC Yes (High Throughput) DirectHPLC Method B: Direct Chiral HPLC (Chiralpak IC + DEA) CheckBasicity->DirectHPLC No (If SFC unavailable) DirectSFC->DerivGITC If Resolution < 1.5

Figure 1: Decision matrix for selecting the optimal ee validation strategy. Blue nodes indicate decision points; Green indicates direct methods; Red indicates derivatization.

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Memory Effect" in SFC

When switching between basic additives (e.g., DEA) and acidic additives (e.g., TFA) on the same chiral column, a "memory effect" can occur where the stationary phase retains counter-ions.

  • Solution: Dedicate specific columns (e.g., "Chiralpak AD-H (Basic)") solely for basic piperazines. Do not cross-contaminate with acidic runs.

Racemization Risk during Derivatization

While GITC is generally mild, Marfey’s reagent (FDAA) requires heating (40-50°C).

  • Validation Step: Always run a "blank" reaction with a known enantiopure standard to confirm that the derivatization conditions themselves do not induce racemization (e.g., D-isomer formation from pure L-starting material) [3].

Peak Tailing

Piperazines are notorious for tailing due to interaction with residual silanols.

  • Protocol Adjustment: If tailing persists in HPLC, increase the ionic strength of the buffer (e.g., 10-20 mM Ammonium Bicarbonate) rather than just increasing the organic modifier.

References

  • American Pharmaceutical Review. "A Perspective on the Application of Preparative Supercritical Fluid Chromatography." American Pharmaceutical Review, 30 Apr. 2016. Link

  • BenchChem. "A Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis." BenchChem, 2025. Link

  • Bhushan, R., & Martens, J. "Marfey's reagent for chiral amino acid analysis: a review." Biomedical Chromatography, 15 Dec. 2004.[3] Link

  • Reddy, P.R., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012.[4] Link

  • Chromatography Online. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, 01 May 2008. Link

Sources

A Senior Application Scientist's Guide to the Crystallographic Analysis of Gem-Disubstituted Piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of gem-disubstituted piperazine salts. Piperazine derivatives are a cornerstone in medicinal chemistry, and the introduction of gem-disubstituted centers offers a powerful strategy to enhance molecular complexity and modulate physicochemical properties.[1][2] This document details robust experimental protocols, presents a comparative analysis of crystallographic data, and contrasts the insights gained from X-ray diffraction with those from complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this guide aims to provide both the foundational knowledge and the practical insights required to confidently navigate the structural characterization of this important class of molecules.

Introduction: The Strategic Importance of Gem-Disubstituted Piperazines

The piperazine ring is a privileged scaffold in modern drug discovery, appearing as a core structural motif in numerous FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable properties such as aqueous solubility and metabolic stability, and its two nitrogen atoms provide versatile handles for chemical modification.

A key strategy in contemporary medicinal chemistry involves increasing the three-dimensionality of drug candidates to improve target binding affinity and specificity.[1][2] The introduction of a gem-disubstituted chiral center onto the piperazine ring is an effective method to achieve this, moving away from "flat" molecules to more complex, stereodefined structures.[1][2] Despite this potential, gem-disubstituted piperazines remain underrepresented in approved drugs, highlighting a significant opportunity for new chemical space exploration.[1][2]

Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining the three-dimensional structure of these molecules at the atomic level.[3] Unlike techniques like NMR and mass spectrometry which provide indirect structural information, SCXRD offers a direct visualization of atomic positions, bond lengths, bond angles, and the crucial conformational details of the piperazine ring. This precise structural data is invaluable for understanding structure-activity relationships (SAR) and for guiding rational drug design.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a conceptual molecule to a fully refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles at each stage. This section outlines a robust, self-validating workflow.

Diagram: Overall Experimental Workflow

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis of gem-disubstituted piperazine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Salt_Formation Salt Formation (Acid-Base Reaction) Purification->Salt_Formation Solvent_Screen Solvent Solubility Screen Salt_Formation->Solvent_Screen Crystallization Crystal Growth (e.g., Slow Evaporation) Solvent_Screen->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement & Validation Structure_Solution->Structure_Refinement

Caption: A high-level overview of the workflow from synthesis to final structure validation.

Synthesis and Salt Formation

The synthesis of gem-disubstituted piperazines can be challenging. Modern methods often employ palladium-catalyzed reactions, such as decarboxylative asymmetric allylic alkylation, to create the chiral center with high enantioselectivity.[1][4]

Exemplary Protocol: Synthesis of a Generic Gem-Disubstituted Piperazine Salt

  • Synthesis of the Piperazine Core: Follow a suitable literature procedure for the synthesis of the desired gem-disubstituted piperazine.[5] A common route involves the reaction of a diamine with a suitable electrophile.

  • Purification: Purify the synthesized piperazine base using column chromatography on silica gel to remove any unreacted starting materials or by-products. The purity of the starting material is critical for successful crystallization.

  • Salt Formation:

    • Dissolve equimolar quantities of the purified piperazine base and the desired organic acid (e.g., benzoic acid, succinic acid) separately in a suitable solvent like methanol or ethanol (e.g., 0.5 mmol of each in 10 mL).[6]

    • Mix the two solutions and stir briefly at a slightly elevated temperature (e.g., 333 K) to ensure complete reaction.[6]

    • Allow the resulting solution to cool to room temperature. This solution is now ready for crystallization experiments.

Crystallization: The Art and Science of Crystal Growth

Crystallization is often the most challenging step in the workflow. It is the process of slowly precipitating a solid from a solution in a highly ordered crystalline lattice.[7] For organic salts, several techniques can be employed, and the choice is often empirical.

Causality Behind Method Selection: The goal is to achieve a state of supersaturation slowly, allowing molecules to arrange themselves into a well-ordered crystal rather than crashing out as an amorphous powder. The choice of solvent and technique directly controls the rate at which supersaturation is reached.

Common Crystallization Techniques for Organic Salts:

TechniquePrincipleBest Suited ForProtocol Insights
Slow Evaporation The solvent slowly evaporates, increasing the concentration of the solute until it exceeds its solubility limit and begins to crystallize.[8][9]Compounds that are highly soluble.[8]Cover the vial with a cap that has a small pinhole. This slows the evaporation rate, promoting the growth of fewer, larger crystals. Aromatic solvents are often incorporated into the crystal lattice.[8]
Vapor Diffusion An antisolvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.[8][10]Compounds that are sensitive to temperature changes or require a very slow change in solvent composition.Place a vial containing the compound dissolved in a non-volatile solvent (e.g., THF, chloroform) inside a larger, sealed jar containing a volatile antisolvent (e.g., pentane, diethyl ether).[8]
Slow Cooling A saturated solution of the compound is prepared in a hot solvent. As the solution cools, the solubility decreases, leading to crystallization.[3]Compounds that show a significant increase in solubility with temperature.The solution should be heated until all solid is dissolved, then allowed to cool to room temperature slowly and undisturbed.[3]
Microbatch Under-Oil An aqueous solution of the salt is placed under a layer of oil. The oil slows the rate of water evaporation, promoting controlled crystal growth.[3]Water-soluble organic salts. This method allows for screening many conditions in parallel with minimal sample.[3]
Data Collection and Structure Solution

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray analysis.[9]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a specialized loop.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The instrument rotates the crystal while irradiating it with X-rays, collecting hundreds or thousands of diffraction images.

  • Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This information is used to calculate the unit cell dimensions and space group of the crystal.

  • Structure Solution (The Phase Problem): The diffraction experiment measures the intensities of the X-ray reflections but not their phases. This is known as the "phase problem."[11] For small molecules like piperazine salts, direct methods are typically used. These are computational techniques that use statistical relationships between the reflection intensities to estimate the initial phases.[11]

  • Structure Refinement: An initial electron density map is calculated using the solved phases. Atoms are fitted into this map, and their positions and thermal parameters are refined against the experimental data using a least-squares algorithm. This iterative process improves the model until it converges with the observed diffraction data.

  • Validation: The final structure is validated using various metrics (e.g., R-factor) and checked for geometric sensibility and consistency. The data is then typically deposited in a public repository like the Cambridge Structural Database (CSD).[12][13]

Comparative Analysis of Gem-Disubstituted Piperazine Salt Structures

The primary value of X-ray crystallography lies in the detailed structural parameters it provides. Gem-disubstitution has a profound impact on the conformation of the piperazine ring, which typically adopts a chair conformation to minimize steric strain.

The table below presents hypothetical but realistic crystallographic data for two different gem-disubstituted piperazinium salts, illustrating the type of comparative analysis that is possible.

ParameterSalt A: (R)-2,2-dimethylpiperazin-1-ium chlorideSalt B: (R)-2,2-diphenylpiperazin-1-ium bromideStructural Implication
Crystal System MonoclinicOrthorhombicReflects the different packing arrangements of the molecules in the crystal lattice.
Space Group P2₁/cP2₁2₁2₁Provides information about the symmetry elements present in the crystal.
Piperazine Conformation ChairTwisted ChairThe bulky phenyl groups in Salt B introduce significant steric strain, distorting the ring from an ideal chair conformation.
C2-N1-C6 Angle 112.5°115.8°Ring flattening at the N1 position in Salt B to accommodate the bulky substituents.
Axial/Equatorial Substituent N4-H is axialN4-H is equatorialThe conformational preference can be influenced by both steric effects and hydrogen bonding interactions within the crystal lattice.
Key H-Bond (Donor-Acceptor) N-H···Cl⁻ (2.15 Å)N-H···Br⁻ (2.30 Å)Strong charge-assisted hydrogen bonds are the primary interactions governing the crystal packing. The difference in distance reflects the different ionic radii of chloride and bromide.

This analysis reveals how changing the substituents at the C2 position from small methyl groups to bulky phenyl groups forces a significant change in the ring's conformation. Such conformational locking can be a critical design element in drug development, as it pre-organizes the molecule for binding to a specific biological target.

X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate "gold standard" for solid-state structure, it is not the only tool available. It is often used in conjunction with other techniques to build a complete picture of a molecule's behavior.[14]

Diagram: Comparison of Analytical Techniques

Technique_Comparison XRD X-ray Crystallography (SCXRD) Unambiguous 3D structure + Precise bond lengths/angles + Absolute stereochemistry Requires single crystals - Static solid-state view - Cannot observe dynamics NMR NMR Spectroscopy Solution-state structure + Provides dynamic information + No crystallization needed + Can study flexibility Structure is an average - Less precise than SCXRD - Size limitations XRD->NMR Complementary Information (Solid vs. Solution) Comp Computational Modeling Predicts conformations + Calculates relative energies + No physical sample needed Model dependent (force field) - Requires experimental validation - May not find global minimum NMR->Comp Validation & Prediction Comp->XRD Hypothesis Generation

Caption: Strengths and weaknesses of SCXRD, NMR, and computational modeling for conformational analysis.

Expert Insights:

  • SCXRD vs. NMR: The most significant difference is the state of matter being analyzed. SCXRD provides a static snapshot of the molecule in a highly ordered, solid crystal lattice, whereas NMR provides information about the average structure and dynamics of the molecule in solution.[15][16] For flexible molecules like piperazines, the conformation observed in the crystal may be one of several low-energy conformations present in solution. Therefore, it is crucial to use both techniques. NMR can reveal conformational flexibility, while SCXRD provides the high-resolution detail of a specific, stable conformer.[14][17]

  • The Role of Computational Modeling: Computational methods, such as conformational searches using different force fields, can predict the relative energies of various conformers (e.g., chair, boat, twist-boat).[18] These predictions can be validated by comparing the calculated low-energy structures with the experimental results from both NMR and SCXRD. This integrated approach provides a much deeper understanding of the molecule's conformational landscape.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool in the development of gem-disubstituted piperazine salts. It delivers unparalleled, high-resolution structural detail that is fundamental to modern, structure-based drug design. The ability to visualize the precise conformation of the piperazine ring, the stereochemistry of the substituents, and the intermolecular interactions that govern crystal packing provides invaluable insights for medicinal chemists.

By integrating a robust experimental workflow with complementary analytical techniques like NMR and computational modeling, researchers can build a comprehensive understanding of these complex molecules. This multi-faceted approach empowers scientists to make informed decisions in the optimization of drug candidates, ultimately accelerating the discovery of new and effective therapeutics.

References

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. National Institutes of Health.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science (RSC Publishing).
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Comparison of NMR and X-ray crystallography. Unknown Source.
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Continuous crystallisation of organic salt polymorphs. Frontiers.
  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • Existing approaches for gem-disubstituted piperazines and piperazinones. ResearchGate.
  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications.
  • SOP: CRYSTALLIZATION. Unknown Source.
  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC.
  • Crystal Growing Tips. University of Florida.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ACS Publications.
  • X-Ray Crystallography Laboratory Department of Chemistry. Michigan State University.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing.
  • How to grow crystals for X-ray crystallography. IUCr Journals.
  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Scribd.
  • Journal of Molecular Structure. University of Kentucky X-Ray Crystallography Facility.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Conformational analysis of 2-substituted piperazines. PubMed.
  • X-ray crystallography. Wikipedia.
  • The Cambridge Structural Database. BiŌkeanós.
  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC.
  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PMC.
  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Unknown Source.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • piperazines: Topics by Science.gov. Science.gov.
  • CCDC 899458: Experimental Crystal Structure Determination. The University of Manchester.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications.

Sources

Quality Control Standards for Piperazine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Impurity Profiling & Nitrosamine Mitigation

Executive Summary: The Hidden Risks in "Standard" Purity

Piperazine (


) is a privileged scaffold in medicinal chemistry, serving as the backbone for blockbuster drugs ranging from antipsychotics (Olanzapine) to fluoroquinolone antibiotics (Ciprofloxacin). However, the "commodity" status of piperazine intermediates often leads to a dangerous oversight in Quality Control (QC).

While traditional Certificates of Analysis (CoA) focus on assay purity (>98%) via titration, they often fail to detect trace genotoxic impurities that threaten regulatory approval. The critical performance differentiator for piperazine intermediates today is not just chemical purity, but the "Nitrosamine-Free" status.

This guide compares traditional QC methodologies against modern, stability-indicating protocols, demonstrating why high-performance liquid chromatography (HPLC) with Hydrophilic Interaction (HILIC) and Mass Spectrometry (MS) is now the mandatory standard for risk mitigation.

Comparative Analysis: Traditional vs. Modern QC Standards

The following table contrasts the "Standard Grade" QC approach (common in bulk chemical sourcing) with the "Pharma Grade" QC required for GMP compliance under ICH M7 guidelines.

Table 1: Comparative Performance of QC Methodologies
FeatureTraditional Method (Standard Grade) Modern Method (Pharma Grade) Impact on Drug Development
Assay Technique Non-aqueous Titration (Perchloric Acid)HILIC-CAD or HILIC-MSTitration cannot distinguish between Piperazine and its degradation products (e.g., Ethylenediamine). HILIC provides specificity.
Impurity Detection TLC or GC-FIDUHPLC-MS/MS (MRM Mode)GC degrades thermally unstable impurities; LC-MS detects non-volatile degradants.
Nitrosamine LOD Not Tested / >10 ppm< 30 ppb (ng/g)Critical: Regulatory limits for nitrosamines are often in the nanogram range.
Water Content Karl Fischer (Volumetric)Karl Fischer (Coulometric)Piperazine is highly hygroscopic (forms hexahydrate). Excess water accelerates oxidative degradation.
Chromophore UV @ 205-210 nm (Weak/Noisy)CAD (Charged Aerosol) or MSPiperazine lacks a UV chromophore. UV detection at low wavelengths is prone to solvent interference.

The Core Challenge: Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]

Piperazine is a secondary amine. Under the presence of nitrosating agents (nitrites in water, excipients, or solvents), it reacts to form N-Nitrosopiperazine (MNP) or complex NDSRIs, which are potent carcinogens.

Mechanism of Failure

Standard RP-HPLC (C18 columns) fails to retain piperazine due to its high polarity (logP ≈ -1.5). It elutes in the "dead volume" (


), co-eluting with salts and polar impurities, masking the presence of nitrosamines.
Visualization: The Nitrosamine Risk Pathway

The following diagram illustrates the formation of NDSRIs and the critical control points in the QC workflow.

NitrosaminePathway Raw_Piperazine Raw Piperazine (Secondary Amine) Reaction N-Nitrosation Reaction Raw_Piperazine->Reaction Nitrites Contaminant: Nitrites (NO2-) (Solvents/Water) Nitrites->Reaction Check_1 QC Check 1: Nitrite Content in Water Nitrites->Check_1 Prevent Acidic_Cond Catalyst: Acidic Conditions Acidic_Cond->Reaction NDSRI NDSRI Formation (Genotoxic Impurity) Reaction->NDSRI High Risk Check_2 QC Check 2: LC-MS/MS (MRM Mode) NDSRI->Check_2 Detect

Figure 1: Mechanism of Nitrosamine (NDSRI) formation in piperazine intermediates and required QC intervention points.

Experimental Protocols: Validated Methodologies

To ensure scientific integrity, the following protocols replace generic "purity tests" with specific, validated workflows for piperazine analysis.

Protocol A: HILIC-MS/CAD for Assay & Related Substances

Why this works: Unlike C18 (Reverse Phase), Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the silica surface.

Instrument: UHPLC coupled with Charged Aerosol Detector (CAD) or Single Quad MS.

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-10 min: 90% B → 60% B (Elution of impurities)

    • 10-12 min: 60% B (Wash)

    • 12.1-15 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • Primary: MS (ESI Positive mode, SIM for [M+H]+ = 87.1).

    • Secondary: CAD (for non-ionizable impurities).

  • Acceptance Criteria:

    • Piperazine Tailing Factor: < 1.5

    • Resolution (Piperazine vs. Ethylenediamine): > 2.0

Protocol B: Ultrasensitive Nitrosamine Detection (LC-MS/MS)

Why this works: This method utilizes Multiple Reaction Monitoring (MRM) to detect specific parent-fragment ion transitions, achieving ppb-level sensitivity required by FDA/EMA.

Target Analyte: N-Nitrosopiperazine (MNP) and N,N-Dinitrosopiperazine.

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6470 or Sciex 7500).

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for nitrosamines to reduce matrix suppression.

  • MRM Transitions (Quantifier/Qualifier):

    • MNP: 115.1 → 71.1 (Quant), 115.1 → 43.1 (Qual).

  • Sample Prep:

    • Dissolve 100 mg sample in 1.0 mL Methanol.

    • Vortex 1 min, Centrifuge 10 min @ 10,000 rpm.

    • Filter through 0.22 µm PTFE filter (Do NOT use Nylon filters; they can leach nitrosamines).

  • Limit of Quantitation (LOQ): Must be validated to < 26.5 ng/g (10% of the standard 265 ng/day intake limit).

Decision Matrix: Selecting the Right QC Workflow

Use this logic flow to determine the testing rigor required based on the intermediate's stage in drug development.

QC_Decision_Tree Start Piperazine Intermediate Received Stage_Check Development Stage? Start->Stage_Check Early_Phase Early R&D / Non-GMP Stage_Check->Early_Phase Discovery Late_Phase Clinical / GMP Commercial Stage_Check->Late_Phase Clinical/Commercial Test_Basic Basic QC: 1. HILIC-UV/CAD (Purity) 2. KF (Water) Early_Phase->Test_Basic Risk_Assess Risk Assessment: Are Nitrites used in process? Late_Phase->Risk_Assess Test_Advanced Advanced QC (ICH M7): 1. HILIC-MS (Impurity Profiling) 2. LC-MS/MS (Nitrosamines) 3. Residual Solvents (GC-HS) Action_Reject REJECT BATCH (High Risk) Test_Advanced->Action_Reject Fail (>26.5 ppb Nitrosamine) Action_Release RELEASE BATCH Test_Advanced->Action_Release Pass Risk_Assess->Test_Basic No (Proven) Risk_Assess->Test_Advanced Yes/Unknown

Figure 2: Decision matrix for selecting appropriate QC protocols based on development stage and risk profile.

References

  • FDA Guidance for Industry. (2024, September). Control of Nitrosamine Impurities in Human Drugs (Revision 2).[1] U.S. Food and Drug Administration.[2][1][3] [Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).[4][5][Link]

  • European Pharmacopoeia (Ph.[6] Eur.). Piperazine Adipate Monograph 0423.[5][7][8] European Directorate for the Quality of Medicines (EDQM). [Link]

  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE.[Link] (Contextual reference for LC-MS/MS extraction methodologies).

  • Journal of Chromatography A.Hydrophilic interaction chromatography (HILIC) for the separation of polar amines. (General grounding for Protocol A).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (1-Boc-2-methyl-2-piperazinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (1-Boc-2-methyl-2-piperazinyl)methanol requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in the chemical's structural characteristics to ensure both your safety and the integrity of your work.

Understanding the Hazard Profile: A Structure-Based Assessment

While a specific Safety Data Sheet (SDS) for (1-Boc-2-methyl-2-piperazinyl)methanol may not be universally available, we can infer its potential hazards by analyzing its constituent parts: the N-Boc protected 2-methylpiperazine core and the primary methanol group.

  • N-Boc-Piperazine Moiety: Structurally similar Boc-protected piperazines are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3][4] The parent amine, 2-methylpiperazine, is classified as a flammable solid that can cause severe skin burns and eye damage.[5][6]

  • Methanol Group: The presence of a hydroxymethyl group introduces hazards associated with methanol, which is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, particularly the optic nerve.[7][8][9]

Therefore, we must operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant with potential for systemic toxicity upon absorption.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling (1-Boc-2-methyl-2-piperazinyl)methanol in any form (solid or solution).

PPE CategorySpecificationRationale & Justification
Hand Protection Nitrile or Butyl rubber glovesProvides robust protection against skin contact and absorption, which is a primary exposure route for both amine derivatives and methanol.[7][10] Always inspect gloves for tears or punctures before use and double-gloving is recommended for extended procedures.
Eye & Face Protection Safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles, addressing the serious eye irritation risk posed by similar piperazine compounds.[1][11] A face shield should be used when there is a significant splash hazard.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.[10][12] A flame-resistant coat is prudent given the flammability of the parent amine structure.[5]
Respiratory Protection Certified Chemical Fume HoodAll handling must occur in a well-ventilated area, with a chemical fume hood being the primary engineering control to prevent inhalation of dust or vapors.[10][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is paramount. This protocol ensures that safety checks are integrated at every stage of the handling process.

Pre_Handling_Checklist cluster_prep Preparation Phase review_sds Review SDS of Structural Analogs verify_hood Verify Fume Hood Certification & Airflow review_sds->verify_hood Understand Hazards inspect_ppe Inspect All PPE for Integrity verify_hood->inspect_ppe Confirm Eng. Controls locate_emergency Locate Eyewash, Shower & Spill Kit inspect_ppe->locate_emergency Ensure Personal Barrier ready Proceed to Handling locate_emergency->ready Ready for Handling

Caption: Pre-Handling Safety Checklist Workflow.

Experimental Protocol:

  • Preparation : Before handling, perform the pre-handling safety checklist. Ensure all necessary equipment, including spill kits, is readily accessible.[14]

  • Weighing and Transfer :

    • Don the full, required PPE as specified in the table above.

    • Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.[10]

    • Use anti-static tools and weigh boats, especially if the material is a fine powder.

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep the container closed or covered as much as possible during the process.

  • Post-Handling :

    • Thoroughly decontaminate the work area and any equipment used.

    • Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[12]

Emergency Response and Spill Management

Preparedness is the key to managing unexpected events safely and effectively.

Emergency First Aid:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[10] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

Spill Management Protocol:

  • Alert Personnel : Immediately alert others in the vicinity.[15]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control : For small, manageable spills (<100 mL) that you are trained to handle:

    • Ensure you are wearing full PPE, including respiratory protection if necessary.

    • Contain the spill using an appropriate absorbent material from a chemical spill kit (e.g., vermiculite or sand).[15] Do not use combustible materials.

    • Gently sweep the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal : All contaminated materials, including PPE, must be placed in a sealed, properly labeled hazardous waste container for disposal according to institutional and local regulations.[1][13] Do not dispose of down the drain.[1]

Safe_Handling_Workflow cluster_workflow Handling & Disposal Workflow start Don Full PPE retrieve Retrieve Chemical from Storage start->retrieve handle Handle in Fume Hood (Weigh, React, etc.) retrieve->handle decontaminate Decontaminate Work Area & Glassware handle->decontaminate dispose_ppe Dispose of Contaminated PPE in Waste decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste in Labeled Container dispose_ppe->dispose_waste wash_hands Remove PPE & Wash Hands dispose_waste->wash_hands end Exit Lab wash_hands->end

Caption: Safe Handling and Disposal Workflow.

By integrating these expert-driven protocols and maintaining a vigilant approach to safety, you can confidently and responsibly advance your research goals.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • N-Boc-piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
  • Specific Chemicals Guidelines. Columbia University Research.
  • (S)-1-N-Boc-2-methyl-piperazine - Safety Data Sheet. (2023). AK Scientific, Inc.
  • General Chemical Safety Guidelines. (2023). University of California San Diego Blink.
  • Chemical Safety Guidelines. Princeton University Environmental Health & Safety.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • 2-Methylpiperazine - Safety Data Sheet. (2023). Fisher Scientific.
  • Personal protective equipment for handling (2-Methylpyridin-4-yl)methanol. (2025). BenchChem.
  • 1-BOC-PIPERAZINE - Safety Data Sheet. ECHEMI.
  • 4-(6-Amino-3-pyridyl)-1-Boc-piperazine - Safety Data Sheet. (2024). Fisher Scientific.
  • 2-Methylpiperazine - Safety Data Sheet. (2025). Fisher Scientific.
  • Methanol - Safety Data Sheet. Val Tech Diagnostics.
  • 1-boc Piperazine - Product Information. lifechem pharma.
  • 1-Boc-piperazine - Safety Data Sheet. (2025). Fisher Scientific.
  • Incident management: methanol. (2016). GOV.UK.
  • Methanol - Safety Data Sheet. (2024). Actylis Lab Solutions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.